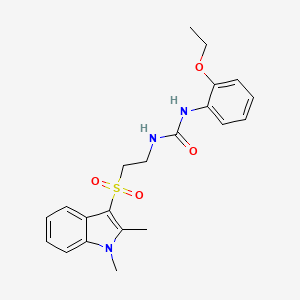
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-ethoxyphenyl)urea is a synthetic compound belonging to the class of urea derivatives, characterized by its complex structure that includes an indole moiety and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as enzyme inhibitors.
Chemical Structure and Properties
The compound's chemical formula is C19H23N3O3S, with a molecular weight of approximately 401.5 g/mol. Its structure features:
- Indole moiety : Known for its prevalence in various biological systems.
- Sulfonyl group : Enhances the compound's reactivity and potential biological interactions.
- Urea linkage : Commonly found in pharmacologically active compounds.
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of enzymes involved in cancer pathways. Specifically, this compound has been studied for its ability to inhibit extracellular signal-regulated kinase (ERK), which is crucial for cell proliferation and survival.
Enzyme Inhibition
The compound has demonstrated competitive inhibition against ATP binding sites on ERK proteins. This suggests its potential as a therapeutic agent in treating diseases characterized by aberrant ERK signaling, such as various cancers .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.
- Inhibition of Urea Transporters : A study identified small-molecule inhibitors targeting kidney urea transporters, which are relevant for developing salt-sparing diuretics. The structure-activity relationship analysis highlighted the importance of specific functional groups for effective inhibition .
- Cancer Therapy : Research has shown that urea derivatives can inhibit key signaling pathways in cancer cells. For example, compounds with similar structures have been found to significantly reduce ERK activity, leading to decreased cell proliferation in cancer models .
Data Table: Biological Activity Comparison
Propriétés
IUPAC Name |
1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-28-19-12-8-6-10-17(19)23-21(25)22-13-14-29(26,27)20-15(2)24(3)18-11-7-5-9-16(18)20/h5-12H,4,13-14H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKFHRMINYESII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













